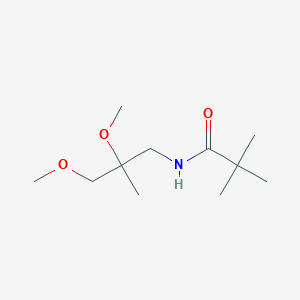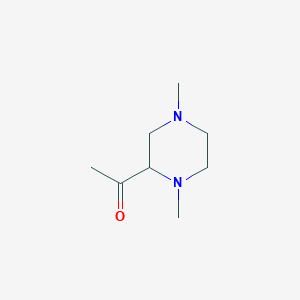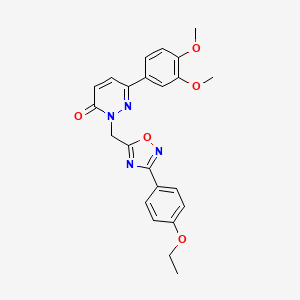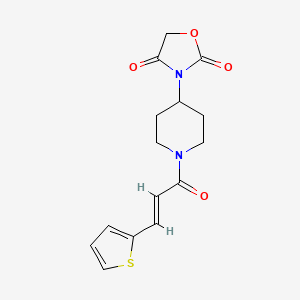
N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide, also known as DMAPA, is an organic compound that has been widely used in scientific research due to its unique chemical properties. DMAPA is a colorless liquid that has a strong odor and is soluble in water and organic solvents. It is a versatile compound that has found many applications in various fields of research, including medicinal chemistry, material science, and environmental science.
作用機序
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide is not well understood. However, it is believed that this compound acts as a Lewis base and forms complexes with Lewis acids. These complexes can then undergo various reactions, such as nucleophilic substitution and acylation.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause any adverse effects on human health. Additionally, this compound has been shown to have low environmental toxicity and is not harmful to aquatic organisms.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide is its versatility. It can be used as a building block in the synthesis of various compounds, a catalyst in organic reactions, and a solvent for various compounds. Additionally, this compound is relatively easy to synthesize and is readily available in the market.
However, this compound has some limitations in laboratory experiments. It has a strong odor, which can be unpleasant to work with, and it can cause irritation to the skin and eyes. Additionally, this compound is not stable in the presence of moisture and air and can decompose over time.
将来の方向性
There are many potential future directions for the use of N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide in scientific research. One area of interest is the use of this compound as a catalyst in organic reactions. Researchers are exploring the use of this compound in new reaction systems and developing new synthetic routes using this compound as a catalyst.
Another area of interest is the use of this compound in the synthesis of new materials. Researchers are exploring the use of this compound as a building block in the synthesis of polymers and other materials with unique properties.
Additionally, there is interest in exploring the use of this compound in the development of new pharmaceuticals and agrochemicals. Researchers are exploring the use of this compound as a starting material in the synthesis of new compounds with potential therapeutic and agricultural applications.
Conclusion:
In conclusion, this compound is a versatile compound that has found many applications in scientific research. It can be used as a building block in the synthesis of various compounds, a catalyst in organic reactions, and a solvent for various compounds. While there are some limitations to its use in laboratory experiments, this compound has many potential future directions for the development of new materials, pharmaceuticals, and agrochemicals.
合成法
N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide can be synthesized by the reaction of 2,2-dimethylpropanoyl chloride with 2,3-dimethoxy-2-methylpropan-1-amine in the presence of a base such as triethylamine. This reaction results in the formation of this compound and hydrogen chloride as a by-product. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
科学的研究の応用
N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been used as a catalyst in organic reactions, such as the acylation of alcohols and amines, and the transesterification of esters. Additionally, this compound has been used as a solvent for various compounds, including polymers and dyes.
特性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)9(13)12-7-11(4,15-6)8-14-5/h7-8H2,1-6H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGELJMBYYNLZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)


![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B2760260.png)
![2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide](/img/structure/B2760261.png)
![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)